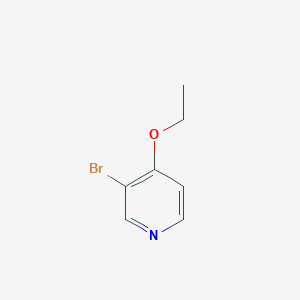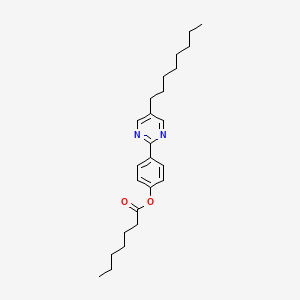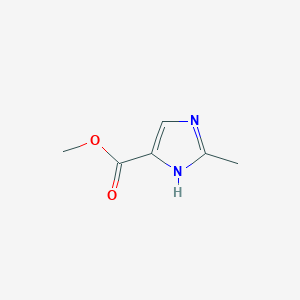
methyl 2-methyl-1H-imidazole-5-carboxylate
Overview
Description
Methyl 2-methyl-1H-imidazole-5-carboxylate, also known as m-MICA, is an organic compound that has been studied for its potential applications in the fields of science and medicine. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms, and has been used in a variety of syntheses and reactions. The compound has been studied for its potential use in drug synthesis, as a chemical intermediate, and as a reagent in various biochemical and physiological processes.
Scientific Research Applications
Transesterification and Acylation Reactions
Methyl 2-methyl-1H-imidazole-5-carboxylate, as part of the imidazol-2-ylidenes (a family of N-heterocyclic carbenes (NHC)), plays a significant role in catalyzing transesterification involving various esters and alcohols. These reactions are facilitated by low catalyst loadings of NHC, making them efficient for the acylation of alcohols with enol acetates and commercially available methyl esters, leading to the formation of corresponding esters efficiently at room temperature. The process benefits from selective acylation over secondary alcohols using enol esters as acylating agents, demonstrating the versatility of NHC catalysts in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).
Ionic Liquid Precursor and Carbene-CO2 Adduct Formation
The compound is involved in the unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate, showcasing its potential as a precursor for ionic liquids. This reaction, instead of producing the anticipated organic salt, results in the formation of a zwitterion, highlighting the compound's role in innovative material synthesis. The structural analysis of this product reveals pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds, indicating its significance in the development of new materials with unique properties (Holbrey, Reichert, Tkatchenko, Bouajila, Walter, Tommasi, & Rogers, 2003).
Synthesis of Antimicrobial and Antitubercular Agents
Methyl 2-methyl-1H-imidazole-5-carboxylate derivatives have been studied for their biological activity, particularly in the context of antimicrobial and antitubercular agents. This includes the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, which demonstrated significant β-glucuronidase inhibitory activity, suggesting their potential in drug development (Salar, Khan, Taha, Ismail, Ali, Qurat-Ul-Ain, Perveen, Ghufran, & Wadood, 2017).
Inhibitor of Carbon Steel Corrosion
The electrochemical behavior of derivatives, specifically 1-(2-ethylamino)-2-methylimidazoline, has been studied for its potential as a corrosion inhibitor in acid media. This demonstrates the compound's applicability beyond organic synthesis and into materials science, particularly in protecting metals against corrosion, which is crucial for extending the lifespan of industrial components (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Mechanism of Action
Target of Action
Methyl 2-methyl-1H-imidazole-5-carboxylate, a derivative of imidazole, is known to interact with various targets. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s worth noting that imidazole derivatives have been found to interfere with tubulin polymerization , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
methyl 2-methyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPRAPIAKXDXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540622 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-1H-imidazole-5-carboxylate | |
CAS RN |
97602-72-7 | |
| Record name | Methyl 2-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-methyl-1H-imidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

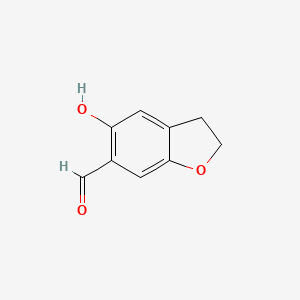

![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
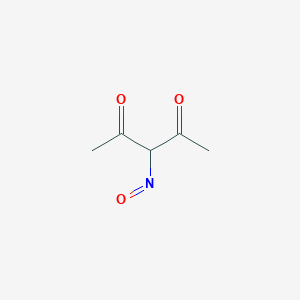
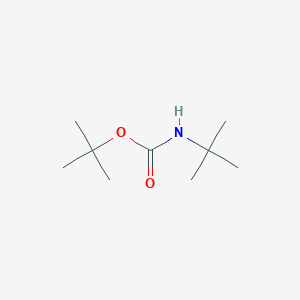
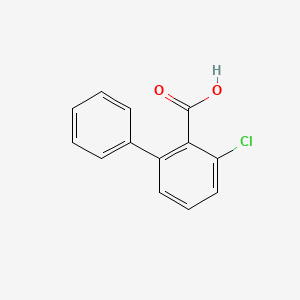
![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)
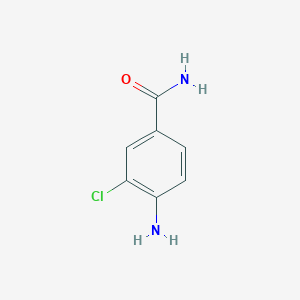
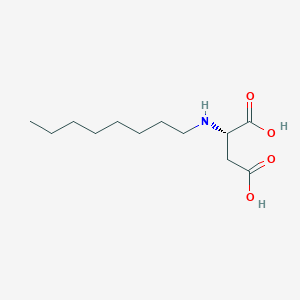
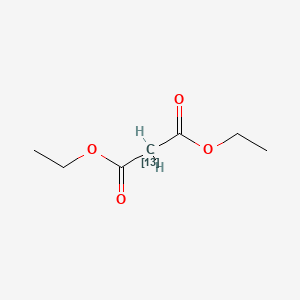
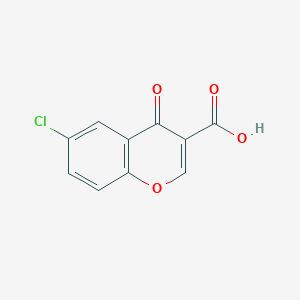
![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)
